

# Ls-104 pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ls-104   |           |
| Cat. No.:            | B1675279 | Get Quote |

An in-depth analysis of the pharmacokinetics and pharmacodynamics of RE104, a novel psychedelic prodrug, is detailed below. Publicly available information for a compound designated "**Ls-104**" is not available; this technical guide focuses on RE104, for which substantial research exists. RE104 is an investigational prodrug of the synthetic psychedelic 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[1][2]

#### **Pharmacokinetics**

RE104 is designed for rapid in-situ cleavage to its active metabolite, 4-OH-DiPT, ensuring good bioavailability of the active compound.[3] Preclinical and clinical studies have characterized the pharmacokinetic profile of RE104 and 4-OH-DiPT.

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies of RE104 have been conducted in rats, dogs, and nonhuman primates.[1] In Sprague-Dawley rats, after intravenous (IV) and subcutaneous (SC) administration of RE104, the prodrug was not detectable in plasma within 5 minutes, indicating complete and rapid metabolism to 4-OH-DiPT.[1] The half-life of 4-OH-DiPT was approximately 0.60 hours after IV administration and 0.67 hours after SC administration in rats.[1]

In dogs, the conversion of RE104 to 4-OH-DiPT was slower than in rats, and the prodrug was measurable in plasma samples following both IV and SC administration.[1] In nonhuman primates, RE104 was rapidly absorbed after IV and SC administration, with Tmax values for 4-OH-DiPT plasma concentrations being less than or equal to 0.5 hours, indicating swift



conversion of the prodrug.[1] The mean terminal half-life of 4-OH-DiPT in nonhuman primates was 0.63 hours after IV dosing and 0.95 hours after SC dosing.[1]

Table 1: Preclinical Pharmacokinetic Parameters of 4-OH-DiPT following RE104 Administration

| Species             | Route of<br>Administration | Dose      | Tmax (h) | t½ (h) |
|---------------------|----------------------------|-----------|----------|--------|
| Rat                 | IV                         | 2 mg/kg   | -        | 0.60   |
| Rat                 | SC                         | 2 mg/kg   | -        | 0.67   |
| Nonhuman<br>Primate | IV                         | 1 mg/kg   | ≤ 0.5    | 0.63   |
| Nonhuman<br>Primate | SC                         | 0.5 mg/kg | ≤ 0.5    | 0.95   |

#### **Clinical Pharmacokinetics**

A first-in-human, double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study was conducted in 48 healthy adult participants with prior experience with psychedelic compounds.[2][4] RE104 was administered subcutaneously at doses ranging from 5 mg to 40 mg.[2]

Following SC administration, RE104 was rapidly converted to its active metabolite, 4-OH-DiPT. [5] The median Tmax for 4-OH-DiPT ranged from 1.0 to 1.25 hours across the different dose groups.[2][6] The mean plasma half-life of 4-OH-DiPT ranged from 2.72 to 4.12 hours.[2][6] The pharmacokinetics of RE104 appeared to be linear at the doses examined, with exposure (Cmax and AUC) increasing with the dose.[2][6]

Table 2: Clinical Pharmacokinetic Parameters of 4-OH-DiPT following Subcutaneous RE104 Administration in Healthy Volunteers

| Dose Group   | Median Tmax (h) | Mean t⅓ (h) |
|--------------|-----------------|-------------|
| 5 mg - 40 mg | 1.0 - 1.25      | 2.72 - 4.12 |



## Pharmacodynamics Mechanism of Action

RE104 is a prodrug that is rapidly converted to 4-OH-DiPT, which is a non-selective serotonin receptor agonist.[7] The antidepressant and psychedelic effects of 4-OH-DiPT are primarily mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor.[8][9][10] The activation of 5-HT2A receptors is a recognized target for the therapeutic effects of psychedelic compounds.[8] While 4-OH-DiPT also acts on other serotonin receptors, it shows a lower potency for the 5-HT2C receptor compared to the 5-HT2A receptor.[7]





Click to download full resolution via product page

Mechanism of Action of RE104.

### **Pharmacodynamic Effects**







In preclinical studies, the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans, was used to assess the pharmacodynamic activity of RE104.[1] The intensity and time course of the HTR after RE104 administration closely mirrored the pharmacokinetic profile of 4-OH-DiPT, indicating a strong correlation between plasma concentration and pharmacodynamic effect.[1]

In the Phase 1 clinical trial, single subcutaneous doses of RE104 resulted in a psychoactive experience similar to psilocybin but with a shorter duration of 3 to 4 hours.[2][6] The intensity of the psychedelic experience was dose-dependent.[4] Plasma levels of 4-OH-DiPT correlated with subjective drug effects as measured by the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6]

## **Experimental Protocols**Preclinical Forced Swim Test

The antidepressant potential of RE104 was evaluated in a forced swim test in rodents.[1] A single dose of RE104 (1 mg/kg) was administered, and the mean immobility time was measured at 1 week post-dosing.[1] The results were compared to a vehicle control group.[1]





Click to download full resolution via product page

Preclinical Forced Swim Test Workflow.

#### **Phase 1 Clinical Trial**

The safety, tolerability, pharmacokinetics, and pharmacodynamics of RE104 were assessed in a double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study.[2]

- Participants: 48 healthy adult volunteers with a history of psychedelic use.[2]
- Design: 6 cohorts with single ascending subcutaneous doses of RE104 (5 mg to 40 mg) or placebo.[2]



- Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine the concentrations of RE104 and 4-OH-DiPT.[2][6]
- Pharmacodynamic Assessments: Subjective psychedelic effects were measured using the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6]
   Safety and tolerability were also monitored.[2]



Click to download full resolution via product page



Phase 1 Clinical Trial Workflow.

#### **Clinical Development**

RE104 is currently in clinical development for the treatment of postpartum depression (PPD) and other neuropsychiatric conditions.[2][8] A Phase 2 clinical trial (RECONNECT) has evaluated the safety and efficacy of RE104 in patients with moderate to severe PPD.[9][11] The trial met its primary endpoint, demonstrating a statistically significant reduction in depressive symptoms.[8] Based on these positive results, a pivotal Phase 3 trial is being planned.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104: A
  Double-Blind, Randomized, Single Ascending Dose Placebo-Controlled Study PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]
- 4. Reunion Neuroscience | Reunion Neuroscience Announces Publication of RE104 Phase 1 Data in The Journal of Clinical Psychopharmacology [reunionneuro.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. 4-HO-DiPT Wikipedia [en.wikipedia.org]
- 8. Reunion Neuroscience | Serotonergic Psychedelic Mechanism [reunionneuro.com]
- 9. Reunion Neuroscience Publishes Early Preclinical Results on RE104 for Depression [synapse.patsnap.com]
- 10. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors PMC [pmc.ncbi.nlm.nih.gov]







- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- To cite this document: BenchChem. [Ls-104 pharmacokinetics and pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675279#ls-104-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com